molecular formula C11H20ClN3O B1379203 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461713-91-6

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

Cat. No.: B1379203
CAS No.: 1461713-91-6
M. Wt: 245.75 g/mol
InChI Key: OFCPXQYZJVKYLQ-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride (CAS Number: 1461713-91-6) is a high-purity chemical compound supplied for research and development purposes. This specialty chemical features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and wide spectrum of biological activities . The molecular formula is C11H20ClN3O and it has a molecular weight of 245.75 g/mol . Compounds containing the 1,2,4-oxadiazole moiety fused with an azepane ring system are of significant interest in pharmaceutical research. Recent studies highlight that structurally similar 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives have been identified as a promising new class of Cannabinoid Type 2 (CB2) Receptor agonists . These agents demonstrate high selectivity for CB2 over CB1 receptors and have shown significant efficacy in rodent models of inflammatory pain, presenting a potential therapeutic strategy without the psychiatric side effects mediated by CB1 . Furthermore, 1,2,4-oxadiazole derivatives have also been investigated as agonists for other receptors, such as GPR119, indicating the versatility of this core structure in drug discovery . The structural features of this compound make it a valuable building block for researchers developing novel bioactive molecules, particularly in the fields of neurology, immunology, and pain management. This product is provided as a powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human use. Researchers can order this compound in quantities ranging from 50mg to 5g, with pricing available upon request .

Properties

IUPAC Name

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPXQYZJVKYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the azepane moiety. One common method includes the cyclization of amidoximes with carboxylic acid derivatives under basic conditions. For instance, amidoximes can react with carboxylic acids or their derivatives (such as esters or acyl chlorides) in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include continuous flow chemistry techniques to optimize reaction conditions and minimize by-products. The use of automated reactors and real-time monitoring systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce the corresponding amines. Substitution reactions typically result in alkylated derivatives of the azepane ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride. Research indicates that compounds with oxadiazole rings exhibit significant activity against various bacterial strains. For instance, a study demonstrated that derivatives with similar structures showed potent inhibition against Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane HClS. aureus15
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane HClE. coli18

Anticancer Properties

The oxadiazole moiety is also associated with anticancer activity. Compounds containing this functional group have been investigated for their ability to inhibit tumor growth. In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .

Neurological Applications

Research into the effects of oxadiazoles on the central nervous system has revealed potential neuroprotective properties. Compounds with oxadiazole structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegeneration .

Study FocusEffect ObservedReference
Neuroprotection in models of Alzheimer's diseaseReduced amyloid-beta accumulation
Modulation of serotonin levelsIncreased serotonin receptor activity

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azepane ring may enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Ring Oxadiazole Substituent Key Features
Target Compound* C₁₀H₁₈ClN₃O ~231–250 Azepane 5-isopropyl Seven-membered ring, HCl salt
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane HCl C₁₄H₂₂ClN₃O 283.80 Azepane 3-cycloheptyl Bulky substituent, enhanced lipophilicity
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane HCl C₁₅H₁₇ClFN₃O 297.76 Azepane 5-(4-fluorophenyl) Aromatic substituent, potential GPCR affinity
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl C₁₀H₁₇ClN₃O 195.26 Piperidine 5-isopropyl Six-membered ring, compact structure
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine HCl C₁₀H₁₈ClN₃O 231.73 Piperidine 5-isopropyl Piperidine scaffold, HCl salt

*Note: Target compound properties are inferred from analogs.

Structural Differences and Implications

A. Core Ring Size
  • Azepane (7-membered) vs. Piperidine analogs (e.g., ) have lower molecular weights (~195–231 g/mol) and reduced steric hindrance, favoring metabolic stability and oral bioavailability.
B. Oxadiazole Substituents
  • Isopropyl (Target) : Enhances hydrophobicity and may improve membrane permeability compared to polar groups .
  • 4-Fluorophenyl () : Introduces aromaticity and electronic effects (e.g., dipole interactions), often seen in GPCR-targeting compounds .

Physicochemical and Pharmacokinetic Trends

  • LogD (Lipophilicity) : Cycloheptyl-substituted azepane () likely has higher LogD values than isopropyl analogs, impacting tissue distribution.
  • Solubility : Hydrochloride salts (all compounds) improve aqueous solubility, critical for injectable formulations.
  • Metabolic Stability : Smaller rings (piperidine) and fewer rotatable bonds may reduce cytochrome P450-mediated metabolism compared to azepane derivatives.

Biological Activity

The compound 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a derivative of oxadiazole known for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of this compound is C8H15N3OC_8H_{15}N_3O. Its structure can be represented as follows:

SMILES CCCC1 NC NO1 C C C N\text{SMILES CCCC1 NC NO1 C C C N}

Biological Activity Overview

The biological activity of oxadiazole derivatives has been widely studied due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific activity of this compound remains less documented in literature.

Antimicrobial Activity

Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For example, related oxadiazole derivatives have shown potent activity against various bacterial strains and fungi. However, specific data on the antimicrobial efficacy of this compound is limited.

Anticancer Activity

Oxadiazoles have been reported to possess anticancer properties. A study on related compounds demonstrated that modifications in the oxadiazole structure could enhance cytotoxicity against cancer cell lines. The potential mechanism involves the inhibition of key enzymes involved in tumor progression.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Changes in substituents on the oxadiazole ring can significantly influence biological outcomes:

CompoundSubstituentBiological ActivityEC50 (µM)
Compound AMethylModerate0.263
Compound BEthylHigh0.019
Compound CPropan-2-ylTBDTBD

Case Studies

Several studies have explored the biological effects of oxadiazole derivatives:

  • Antimalarial Activity : A study highlighted that modifications in the oxadiazole structure led to varying degrees of antimalarial activity against Plasmodium falciparum. The findings suggest that substituents can significantly affect the efficacy of these compounds .
  • PARP Inhibition : Research into related compounds showed promising results as PARP inhibitors, which are crucial in cancer therapy. For instance, a derivative exhibited an IC50 value of 19.24 nM against PARP-1, indicating strong inhibitory potential .
  • Cytotoxicity Assays : Various assays demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cells through mechanisms involving caspase activation and reduced poly (ADP-ribose) biosynthesis .

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to verify azepane ring conformation (δ 1.2–2.8 ppm for CH₂ groups) and oxadiazole protons (δ 8.1–8.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry (if crystalline) .
  • FT-IR : Identify characteristic bands (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .

Advanced: How should researchers design long-term stability studies under varying environmental conditions?

Methodological Answer :
Adopt a split-plot design to evaluate degradation pathways:

  • Variables : pH (3–10), temperature (4°C, 25°C, 40°C), and light exposure (UV vs. dark) .
  • Sampling intervals : Analyze at 0, 1, 3, 6, and 12 months via HPLC-UV.
  • Degradation products : Identify using LC-MS/MS and compare to known impurity databases.
  • Statistical analysis : Apply ANOVA to determine significant degradation factors (p<0.05) .

Basic: What are the key physicochemical properties influencing this compound’s pharmacokinetic profile?

Q. Methodological Answer :

  • LogP : Determine via shake-flask method (expected ~2.5–3.5 due to azepane hydrophobicity) .
  • Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry.
  • pKa : Use potentiometric titration to assess ionizable groups (azepane N: ~9.5; oxadiazole: non-ionizable) .
  • Permeability : Conduct Caco-2 cell assays (Papp <1×10⁻⁶ cm/s suggests poor absorption) .

Advanced: How can environmental fate studies be structured to assess ecological risks of this compound?

Methodological Answer :
Follow the INCHEMBIOL framework :

  • Abiotic transformations : Test hydrolysis (pH 4–9, 25°C) and photolysis (λ=290–800 nm).
  • Biotic degradation : Use OECD 301F respirometry with activated sludge (measure CO₂ evolution over 28 days).
  • Bioaccumulation : Calculate BCF (bioconcentration factor) in zebrafish embryos (OECD 305).
  • Trophic transfer : Model using EQC Level III to predict distribution in air/water/soil .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Q. Methodological Answer :

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ <10 µM suggests high risk) .
  • Genotoxicity : Ames test (TA98/TA100 strains ± metabolic activation) .
  • hERG inhibition : Patch-clamp electrophysiology (IC₅₀ >30 µM preferred) .
  • Mitochondrial toxicity : Measure OCR (oxygen consumption rate) via Seahorse XF Analyzer .

Advanced: How can computational methods enhance understanding of structure-activity relationships (SAR)?

Q. Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., NMDA receptors) .
  • QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability .
  • ADMET prediction : Employ SwissADME or ADMETLab to forecast bioavailability and toxicity .

Basic: What are best practices for storing and handling this compound to ensure stability?

Q. Methodological Answer :

  • Storage : Keep in amber vials at –20°C under desiccant (silica gel). Avoid freeze-thaw cycles .
  • Handling : Use nitrile gloves and chemical goggles; work in a fume hood for powder handling .
  • Disposal : Neutralize with 10% NaOH and incinerate per EPA guidelines .

Advanced: How can researchers address batch-to-batch variability in pharmacological assays?

Q. Methodological Answer :

  • Standardize synthesis : Adopt QbD (Quality by Design) principles with DoE (Design of Experiments) for critical parameters (e.g., reaction time, solvent purity) .
  • Implement QC protocols : Require ≥95% purity (HPLC), residual solvent limits (<500 ppm for DMSO), and elemental analysis (±0.4% for C/H/N) .
  • Blind testing : Use third-party vendors to prepare blinded samples for assay validation .

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